3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a synthetic compound with the chemical formula CHBrNO and a molecular weight of 340.13 g/mol. It features a benzoic acid structure modified with a hydrazide functional group and a pyrazole moiety, which contributes to its potential biological activities. This compound is classified under organic compounds, specifically as an aromatic hydrazide derivative.
The synthesis of 3-(4-bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves the following steps:
The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and purity. The use of solvents and catalysts may vary depending on the specific protocol adopted.
The compound can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the electron-withdrawing effects of the nitro and bromo substituents, which can enhance its electrophilicity.
The mechanism of action for 3-(4-bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is not fully elucidated but is believed to involve:
Further studies are needed to clarify its precise mechanism, including kinetic and binding affinity analyses.
3-(4-bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide has potential applications in various scientific fields:
Pyrazole-based hydrazides represent a strategically vital class of heterocyclic compounds in contemporary drug discovery, merging the versatile pyrazole scaffold with the highly reactive hydrazide functional group. This molecular hybridization leverages the inherent bioactivity profiles of both components. Pyrazole, a five-membered diazole ring, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs spanning anti-inflammatory (e.g., Celecoxib), antidepressant (e.g., Fezolamine), and antimicrobial agents [3]. The incorporation of the hydrazide moiety (–CONHNH₂) introduces hydrogen-bonding capability, conformational flexibility, and a nucleophilic site amenable to further chemical derivatization, notably into hydrazones [3] [6]. This synergy is exemplified by research demonstrating potent antimicrobial activity in naphthyl-substituted pyrazole-derived hydrazones against drug-resistant pathogens like MRSA (Minimum Inhibitory Concentration, MIC, as low as 0.78 µg/mL) and Acinetobacter baumannii (MIC as low as 1.56 µg/mL), including activity against challenging biofilm-embedded forms [3]. Furthermore, hydrazide-hydrazones derived from substituted benzoic acids exhibit significant cytotoxicity against renal (769-P) and hepatic (HepG2) cancer cell lines, underscoring their therapeutic potential in oncology [9]. The compound 3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide (CAS 512809-58-4) embodies this design philosophy, integrating a strategically substituted pyrazole with a benzoic acid hydrazide [1].
Table 1: Representative Pyrazole-Hydrazide Hybrids and Associated Biological Activities
Compound Class/Example | Reported Biological Activity | Key Findings | Source |
---|---|---|---|
Naphthyl-Pyrazole Hydrazones | Anti-MRSA, Anti-A. baumannii | MICs: 0.78 µg/mL (S. aureus), 1.56 µg/mL (A. baumannii); Biofilm disruption | [3] |
5-Bromo-2-iodobenzoic acid hydrazide-hydrazones | Cytotoxic (769-P, HepG2 cancer cells) | Selective cytotoxicity; COX-2 pathway inhibition implicated | [9] |
3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide | Core structure for further derivatization (e.g., hydrazone formation) | Framework designed for bioactivity exploration (Antimicrobial/Cytotoxic potential) | [1] |
The molecular architecture of 3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide (C₁₁H₁₀BrN₅O₃, MW 340.13) integrates distinct, strategically positioned functional groups that synergistically enhance its potential for biological interactions [1]:
Methylene Linker (–CH₂–): Connecting the pyrazole nitrogen (N1) to the benzoic acid hydrazide moiety, the methylene spacer provides essential conformational flexibility, allowing the two major pharmacophoric elements (pyrazole and hydrazide) to adopt optimal spatial orientations for binding to target sites. It also sterically decouples the electronic effects of the pyrazole from the hydrazide/aromatic ring, preventing excessive electronic delocalization that might reduce reactivity [1].
Benzoic Acid Hydrazide: This moiety consists of a phenyl ring appended with the hydrazide group (–CONHNH₂) directly attached to the carboxylic acid carbon.
Table 2: Key Functional Groups in Nitro-Bromo Pyrazole Hydrazides and Their Potential Roles
Functional Group | Location | Key Physicochemical Properties | Potential Biological Roles |
---|---|---|---|
Bromine (Br) | Pyrazole C4 | Large atomic radius, Polarizable, Sigma-hole | Halogen bonding; Steric block; Handle for cross-coupling; Modulate lipophilicity |
Nitro Group (NO₂) | Pyrazole C3 | Strong electron-withdrawing, Reducible | Electrophilicity enhancement; Reductive bioactivation; Hydrogen bond acceptor |
Methylene Linker (–CH₂–) | Between N1 and Phenyl | Flexible, Sp³ hybridized | Conformational flexibility; Steric decoupling of pharmacophores |
Benzoic Acid Hydrazide (–CONHNH₂) | Attached to phenyl | Bifunctional (H-bond donor/acceptor), Nucleophilic (NH₂) | Hydrogen bonding; Metal chelation; Formation of hydrazone derivatives; Membrane interaction |
The hydrazide functional group (–CONHNH₂) is far more than a simple linker; it is a critical pharmacophore endowed with diverse mechanisms for biological activity:
Hydrogen Bonding and Polarity: The hydrazide group possesses a highly polarized carbonyl (C=O) and two N–H bonds (one from the CONH– and one from the –NH₂), making it an exceptional participant in hydrogen bond networks. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the hydrazinic hydrogens act as donors. This capability is fundamental for achieving high-affinity binding to enzyme active sites, receptor pockets, or nucleic acid interfaces. The polarity introduced by the hydrazide also contributes to aqueous solubility, a crucial factor in drug disposition [6].
Nucleophilicity and Condensation Reactivity: The terminal, primary amine (–NH₂) of the hydrazide group is highly nucleophilic. This allows it to readily undergo condensation reactions with carbonyl groups (aldehydes and ketones) to form hydrazone derivatives (–CONHN=CRR'). This reaction is facile, often occurring under mild conditions in ethanol or methanol, sometimes catalyzed by acid. Hydrazone formation is a powerful strategy in medicinal chemistry:
Table 3: Biological Significance of Hydrazide Moieties in Drug Design
Property/Mechanism | Structural Basis | Biological Consequence | Example from Context |
---|---|---|---|
Hydrogen Bonding Network | –C=O (Acceptor), –NH– (Donor), –NH₂ (Donor/Acceptor) | Enhanced target binding affinity; Improved specificity; Modulation of solubility | Key interaction for antimicrobial/anticancer target binding [3] [6] [9] |
Hydrazone Formation (Diversification) | Nucleophilic –NH₂ attack on R(C=O)R' | Generation of diverse libraries; SAR exploration; Property optimization; Hybrid scaffolds | Potent naphthyl/coumarin/fluoro-phenyl hydrazones from pyrazole aldehydes [3] |
Metal Chelation | Coordination via O (carbonyl), N (hydrazinic) | Disruption of metal-dependent enzymes; ROS generation; Targeting metalloproteins | Implicated in antimicrobial action & potential anticancer effects [3] [6] [9] |
Membrane Interaction | Hydrophobic domains + Polar hydrazide | Disruption of bacterial cell membrane integrity; Bactericidal effects | Mechanism for anti-MRSA & anti-A. baumannii activity of hydrazone derivatives [3] |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: